molecular formula C16H13NO3 B11851130 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione

Cat. No.: B11851130
M. Wt: 267.28 g/mol
InChI Key: CQRJJCOXTANWNP-UHFFFAOYSA-N
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Description

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound featuring a fused isoquinoline-dione core with a benzyl substituent at the 4-position and a hydroxyl group at the 2-position. The benzyl group at position 4 and hydroxyl group at position 2 contribute to its electronic and steric profile, influencing interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dione structure can be reduced to form diols.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dione structure may yield a diol.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of 4-benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is its potential as an antiviral agent. Research has demonstrated that derivatives of this compound exhibit inhibitory effects against HIV integrase, a key enzyme in the HIV replication cycle.

Case Study: HIV Integrase Inhibition

A study synthesized various 4-substituted benzylidene derivatives of isoquinoline-1,3(2H,4H)-dione and evaluated their efficacy against HIV integrase. The results indicated that certain derivatives showed promising antiviral activity with reduced cytotoxicity compared to existing treatments. The half-maximal effective concentration (EC50) values for these compounds were significantly lower than those for traditional antiviral agents, suggesting their potential as new therapeutic options for HIV treatment .

CompoundEC50 (μM)CC50 (μM)Selectivity Index
This compound5.6508.9
4-(2-chlorobenzylidene)isoquinoline-1,3(2H,4H)-dione7.8455.8
4-(3,4-dimethoxybenzylidene)isoquinoline-1,3(2H,4H)-dione6.0406.7

Cascade Reactions

Recent advancements have introduced cascade reactions involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes to generate isoquinoline derivatives under mild conditions without the need for metal catalysts or organic solvents. This method not only simplifies the synthesis but also enhances the yield and purity of the final products .

Synthetic Pathway Overview

The typical synthetic route involves:

  • Reaction of isoquinoline-1,3(2H,4H)-dione with various aldehydes under basic conditions.
  • Purification through column chromatography followed by recrystallization.

This approach allows for structural modifications at the benzyl position to optimize biological activity.

Medicinal Chemistry and Drug Development

The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry. Its ability to interact with biological targets through hydrogen bonding and π-stacking interactions enhances its potential as a lead compound for further drug development.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications at the benzyl group can significantly influence its biological properties. For example:

  • Substitution with electron-withdrawing groups tends to enhance antiviral potency.
  • The presence of hydroxyl groups can improve solubility and bioavailability .

Mechanism of Action

The mechanism of action of 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Kinase Inhibition

  • 4-(Benzylaminomethylene) Derivatives: Compounds 62 and 63 (Fig. 13 in ) demonstrated potent CDK4 inhibition (IC₅₀ = 2 nM) with >10-fold selectivity over CDK1/2. The aminomethylene linker enhances binding to kinase ATP pockets .
  • Comparison to 4-Benzyl-2-hydroxyisoquinoline-dione: The absence of the aminomethylene group in the target compound may reduce kinase affinity but could improve metabolic stability due to fewer labile bonds.

Antiviral and Antiproliferative Activity

  • 6-Substituted Analogs : Derivatives like 20a–20l () showed moderate antiviral activity, likely due to the benzyl group enhancing lipophilicity and membrane penetration .
  • 4-Substituted Analogs : Compounds with bulkier 4-substituents (e.g., oxazole-methyl groups in ) exhibit herbicidal and caspase-3 inhibitory activity, suggesting substituent-dependent target engagement .

Structural and Physicochemical Properties

Electronic Effects

  • This group is conserved in 6-substituted analogs () and the target compound.
  • Benzyl vs. Halogen Substituents : Bromo or chloro substituents at position 6 (e.g., 20d–20e in ) increase molecular weight and polarity, which may reduce blood-brain barrier penetration compared to the lipophilic 4-benzyl group .

Conformational Flexibility

  • 4,4-Dimethyl Substitution : Reduces conformational flexibility, as seen in antiplatelet precursors (), possibly limiting interactions with dynamic targets .

Key Research Findings and Contradictions

  • Contradiction in Substituent Position : While 6-substituted analogs () are easier to synthesize, 4-substituted derivatives () show superior biological potency, highlighting the trade-off between synthetic feasibility and activity.
  • Role of Linker Groups: The aminomethylene linker in drastically enhances CDK4 inhibition compared to direct benzyl substitution, suggesting that even minor structural changes significantly alter target specificity .

Biological Activity

4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an antiviral agent against HIV and other viruses, along with its cytotoxicity profile.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-(carboxymethyl) benzoic acid with urea to form an intermediate that cyclizes to produce the isoquinoline structure. Subsequent reactions with various aromatic aldehydes yield the desired benzyl-substituted derivatives. The structural modifications at the 4-position significantly influence the compound's biological activity.

Antiviral Properties

Research indicates that derivatives of this compound exhibit promising antiviral properties, particularly against HIV-1 integrase (IN). The following findings summarize the antiviral efficacy:

  • HIV-1 Integrase Inhibition : Several studies have demonstrated that compounds derived from this scaffold can inhibit HIV-1 integrase with IC50 values in the low nanomolar range. For instance, one study reported IC50 values as low as 4.8 μM for certain derivatives .
  • Mechanism of Action : The mechanism involves chelation of magnesium ions essential for integrase activity. The presence of both NH and carbonyl groups in the isoquinoline structure facilitates hydrogen bonding and coordination with Mg²⁺ ions .

Cytotoxicity Profile

While these compounds show significant antiviral activity, their cytotoxicity is a critical consideration:

  • Cytotoxicity Assays : Compounds were assessed for cytotoxicity using CC50 values (the concentration that reduces cell viability by 50%). Many derivatives exhibited high cytotoxicity (>80 μM), which limits their therapeutic use .
  • Selectivity Index : The selectivity index (SI), calculated as CC50/EC50, is crucial for evaluating the safety and efficacy of these compounds. Some derivatives demonstrated favorable SI values, indicating a good therapeutic window .

Case Study 1: HIV-1 Integrase Inhibitors

A systematic study evaluated various 4-benzyl-substituted derivatives for their ability to inhibit HIV-1 integrase. The results showed that compounds with specific substitutions at the 4-position exhibited enhanced potency and reduced cytotoxicity compared to non-substituted analogs. Notably, compounds featuring polar groups at this position yielded better antiviral activity while maintaining lower cytotoxic effects.

CompoundIC50 (μM)CC50 (μM)SI
11a4.8>80>16
11b6.0>70>11.7
11c5.5>90>16.36

Case Study 2: Hepatitis B Virus (HBV) Inhibition

Another study focused on the efficacy of these compounds against HBV replication. Several derivatives showed EC50 values ranging from 1.1 to 7.7 μM without significant cytotoxicity (CC50 values >80 μM), indicating potential as antiviral agents against HBV .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Benzyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione that influence its solubility and stability in experimental setups?

  • Answer : Critical properties include a density of 1.51 g/cm³, LogP (octanol-water partition coefficient) of 0.538, and a topological polar surface area (tPSA) of 57.61 Ų . These parameters influence solubility in polar solvents (e.g., DMSO or methanol) and stability under varying temperatures (boiling point: 382.7°C). Researchers should consider these properties when designing solvent systems or storage conditions.

Q. What synthetic routes are commonly employed for the preparation of this compound derivatives?

  • Answer : Derivatives are synthesized via multi-step reactions, such as cyclization of substituted benzyl precursors or coupling reactions with aryl halides. For example, 5-(2,4-difluorophenyl)- and 5-(4-bromophenyl)-substituted analogs are synthesized with yields ranging from 30% to 63%, followed by purification via column chromatography . Key intermediates like 2-(carboxymethyl)benzoic acids are characterized using 1H^1H NMR and HRMS-ESI(−) .

Q. How is structural confirmation of synthesized derivatives performed?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is the gold standard. For instance, 1H^1H NMR (600 MHz) of 2-(benzyloxy)-6-((4-fluorobenzyl)amino)isoquinoline-1,3-dione (34a) shows distinct aromatic proton signals at δ 7.89 (d, J=9.0HzJ = 9.0 \, \text{Hz}) and δ 7.53 (d, J=9.0HzJ = 9.0 \, \text{Hz}), confirming regioselective substitution . High-resolution mass spectrometry (HRMS) further validates molecular formulas.

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized, particularly in low-yielding steps?

  • Answer : Yield optimization requires systematic parameter screening:

  • Catalyst selection : Use palladium catalysts for Suzuki-Miyaura couplings (e.g., 4-bromophenyl derivatives) .
  • Temperature control : Reflux conditions (e.g., 1.5 hours at 80°C) improve cyclization efficiency .
  • Purification : Employ gradient elution in chromatography to separate structurally similar byproducts .
    Reported yields vary from 30% to 98%, highlighting the need for iterative optimization .

Q. How can computational modeling be integrated with experimental synthesis to optimize reaction pathways?

  • Answer : Quantum chemical calculations and reaction path search methods (e.g., density functional theory) predict transition states and energetics. For example, ICReDD’s approach combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Virtual simulations reduce trial-and-error by modeling substituent effects on reaction barriers .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

  • Answer : Contradictions arise from tautomerism or dynamic effects. Methodological steps include:

  • Variable-temperature NMR : Resolves overlapping signals (e.g., differentiating keto-enol tautomers).
  • 2D NMR techniques : HSQC and HMBC correlations clarify connectivity, as seen in 8c (5-(2,4-difluorophenyl) derivative) .
  • Cross-validation with crystallography : Single-crystal X-ray data (e.g., 4-[(2,4-dimethyloxazol-5-yl)methyl] analog) provide unambiguous bond-length confirmation .

Q. How can factorial design improve experimental efficiency in derivatization studies?

  • Answer : Factorial design systematically tests variables (e.g., reactant stoichiometry, solvent ratio). For example:

  • Factors : Benzyl chloride equivalents (1–3 eq.), reaction time (1–4 hours).
  • Response surface methodology : Identifies optimal conditions for maximum yield .
    This approach reduces the number of experiments by 50% compared to one-factor-at-a-time methods.

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : Based on analog safety

  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Follow CLP regulations for organic waste containing halogenated byproducts .

Q. Methodological Framework

  • Experimental Design : Prioritize reaction fundamentals (RDF2050112) and reactor design for scalability .
  • Data Management : Use chemical software for encrypted data storage and virtual simulation of reaction pathways .
  • Ethical Compliance : Adhere to REACH and CLP regulations for hazard communication .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-benzyl-2-hydroxy-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)14(16(19)17(15)20)10-11-6-2-1-3-7-11/h1-9,14,20H,10H2

InChI Key

CQRJJCOXTANWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)N(C2=O)O

Origin of Product

United States

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